4-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide
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Overview
Description
4-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide typically involves multiple steps. One common method starts with the nitration of 4-methylbenzoic acid to form 4-methyl-3-nitrobenzoic acid. This intermediate is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is subsequently reacted with 2-methyl-1H-indole-5-methanamine under basic conditions to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 4-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]-3-aminobenzamide.
Substitution: Various substituted amides depending on the nucleophile used.
Oxidation: 4-carboxy-N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide.
Scientific Research Applications
4-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-diisopropylphenyl)-1-(1H-indol-2-yl)methanimine
- 4,6-dimethoxy-3-methyl-2,7-bis[(phenyl-imino)methyl]indole
- 2-(phenyl-N-oxidoiminomethyl)-3-phenylaminoindole
Uniqueness
4-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide is unique due to its specific substitution pattern on the indole and benzamide moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
4-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-11-3-5-14(9-17(11)21(23)24)18(22)19-10-13-4-6-16-15(8-13)7-12(2)20-16/h3-9,20H,10H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFOBJRPGWMANT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=CC3=C(C=C2)NC(=C3)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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